molecular formula C14H22N6O B12182082 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12182082
M. Wt: 290.36 g/mol
InChI Key: LMOFGZNPSIKVOM-UHFFFAOYSA-N
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Description

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethyl group at position 3 and a morpholine-containing propyl chain at position 4. The morpholine moiety enhances solubility and bioavailability due to its polar nature, while the ethyl group contributes to lipophilicity and steric effects .

Properties

Molecular Formula

C14H22N6O

Molecular Weight

290.36 g/mol

IUPAC Name

3-ethyl-N-(3-morpholin-4-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H22N6O/c1-2-13-16-17-14-5-4-12(18-20(13)14)15-6-3-7-19-8-10-21-11-9-19/h4-5H,2-3,6-11H2,1H3,(H,15,18)

InChI Key

LMOFGZNPSIKVOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often formed through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Fusing the Rings: The triazole and pyridazine rings are fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

    Attachment of the Morpholinylpropyl Side Chain: The morpholinylpropyl side chain is typically introduced through nucleophilic substitution reactions involving morpholine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridazine Core

The biological and physicochemical properties of triazolopyridazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name / ID Substituents (Position) Molecular Weight logP Key Features Reference
Target Compound 3-ethyl, 6-(3-morpholinylpropyl) Calculated: ~346 ~1.8* Morpholine enhances solubility; ethyl balances lipophilicity
N-butyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine 6-butyl 191.23 1.43 Simpler alkyl chain; lower molecular weight and lipophilicity
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)... 3-CF3, 6-(indol-3-yl ethyl) 346.31 ~3.2 Trifluoromethyl increases electronegativity; indole may enhance bioactivity
N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]... 3-(CF3-phenyl), 6-cyclohexyl 361.37 ~3.5 High lipophilicity; bulky substituents may hinder membrane permeability
6-(4-Methylpiperidin-1-yl)-3-nitro... 6-morpholinyl, 3-nitro ~280† ~1.0 Nitro group introduces polarity; morpholine improves solubility

Key Observations:

  • Morpholine-containing analogs (e.g., target compound, ) exhibit improved aqueous solubility compared to purely alkyl or aromatic substituents (e.g., butyl or cyclohexyl derivatives ).
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce cell permeability due to higher polarity.
  • Bulkier substituents (e.g., indole in ) are associated with targeted protein interactions, as seen in BRD4 inhibitor studies .

Biological Activity

3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound belonging to the triazolopyridazine class, characterized by its complex structure that includes a triazole ring fused to a pyridazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

The molecular formula of the compound is C14H22N6O\text{C}_{14}\text{H}_{22}\text{N}_{6}\text{O}, with a molecular weight of 290.36 g/mol. Below are some key chemical properties:

PropertyValue
Molecular FormulaC14H22N6O
Molecular Weight290.36 g/mol
IUPAC Name3-ethyl-N-(3-morpholin-4-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
InChI KeyLMOFGZNPSIKVOM-UHFFFAOYSA-N
Canonical SMILESCCC1=NN=C2N1N=C(C=C2)NCCCN3CCOCC3

The biological activity of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit critical kinases such as c-Met and Pim-1, which are involved in cancer progression. It binds to the ATP-binding site of these kinases, disrupting their activity and leading to antiproliferative effects on cancer cells .
  • Receptor Modulation : By interacting with specific receptors on cell surfaces, this compound may modulate signaling pathways that influence cell growth and survival.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of triazolopyridazine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound 4g : This derivative exhibited potent inhibitory effects on c-Met and Pim-1 with IC50 values of 0.163 μM and 0.283 μM respectively. It also induced apoptosis significantly more than control treatments in MCF-7 breast cancer cells .

The following table summarizes the antiproliferative effects observed in various studies:

CompoundCell LineIC50 (μM)Mechanism of Action
4gMCF-70.163c-Met and Pim-1 inhibition
4aVarious29.08Dual kinase inhibition

Additional Biological Activities

Beyond cancer-related applications, triazolopyridazine compounds have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Compounds from this class have demonstrated effectiveness against various pathogens, indicating potential use as antimicrobial agents .
  • Neuroprotective Effects : Some derivatives have been explored for their anxiolytic and anticonvulsant properties, suggesting a broader therapeutic utility beyond oncology .

Pharmacokinetics and Drugability

The pharmacokinetic properties of 3-ethyl-N-[3-(morpholin-4-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine have been evaluated through various studies. The compound's ability to penetrate biological membranes effectively positions it as a candidate for further development in drug formulation.

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